2,4-Difluorophenylacetic acid

Catalog No.
S705374
CAS No.
81228-09-3
M.F
C8H6F2O2
M. Wt
172.13 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Difluorophenylacetic acid

CAS Number

81228-09-3

Product Name

2,4-Difluorophenylacetic acid

IUPAC Name

2-(2,4-difluorophenyl)acetic acid

Molecular Formula

C8H6F2O2

Molecular Weight

172.13 g/mol

InChI

InChI=1S/C8H6F2O2/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4H,3H2,(H,11,12)

InChI Key

QPKZIGHNRLZBCL-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)F)CC(=O)O

Synonyms

2,4-Difluorophenylacetic Acid; 2-(2,4-Difluorophenyl)acetic Acid

Canonical SMILES

C1=CC(=C(C=C1F)F)CC(=O)O

Enzyme Inhibition

Studies have explored the potential of 2,4-DFPA as an inhibitor for various enzymes. For instance, research suggests its ability to inhibit phenylalanine deaminase, an enzyme involved in phenylalanine metabolism. This finding holds potential implications for understanding and potentially treating conditions associated with abnormal phenylalanine levels, such as phenylketonuria [].

Antibacterial Activity

Investigations have been conducted to assess the potential antibacterial properties of 2,4-DFPA. Some studies have shown its effectiveness against specific bacterial strains, including Staphylococcus aureus and Escherichia coli []. However, further research is needed to determine its efficacy and potential mechanisms of action against a broader range of bacteria.

Ligand Design and Development

2,4-DFPA's structure can be modified to create new derivatives that can act as ligands, molecules that bind to specific receptors or enzymes. This property makes it a valuable tool in drug discovery and development. By designing ligands that target specific biological targets, researchers can potentially develop new drugs for various therapeutic applications [].

2,4-Difluorophenylacetic acid is an aromatic carboxylic acid characterized by its molecular formula C₈H₆F₂O₂ and a molecular weight of approximately 172.13 g/mol. It features a phenyl ring substituted with two fluorine atoms at the 2 and 4 positions and a carboxylic acid functional group at the alpha position. The compound is known for its crystalline structure, with a melting point ranging from 117 to 119 °C . Its unique fluorinated structure contributes to its chemical stability and reactivity.

Typical of carboxylic acids, including:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under specific conditions, it can lose carbon dioxide.
  • Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles, making it useful in synthetic organic chemistry.

These reactions are facilitated by the electron-withdrawing nature of the fluorine substituents, which enhance the acidity of the carboxylic group .

Several synthesis methods for 2,4-Difluorophenylacetic acid have been documented:

  • From 2,4-Difluorobenzene: This method involves the reaction of 2,4-difluorobenzene with chloroacetic acid in the presence of a base.
  • Via Friedel-Crafts Acylation: Using acyl chlorides with 2,4-difluorobenzene in the presence of aluminum chloride as a catalyst.
  • Direct Fluorination: Fluorination of phenylacetic acid derivatives can also yield 2,4-difluorophenylacetic acid .

These methods highlight the versatility and accessibility of this compound in synthetic organic chemistry.

2,4-Difluorophenylacetic acid finds applications in various fields:

  • Pharmaceuticals: As a precursor or intermediate in the synthesis of drugs, particularly those targeting inflammation and pain relief.
  • Agriculture: Potential use in developing herbicides or pesticides due to its structural properties.
  • Material Science: In the formulation of polymers or materials requiring specific chemical properties .

Interaction studies involving 2,4-Difluorophenylacetic acid focus on its binding affinity with biological targets such as enzymes and receptors. Preliminary studies suggest it may interact with cyclooxygenase enzymes, similar to other non-steroidal anti-inflammatory compounds. Further research is required to confirm these interactions and their implications for therapeutic use .

Several compounds share structural similarities with 2,4-Difluorophenylacetic acid. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
Phenylacetic AcidNo fluorine substituentsCommonly used as a precursor in organic synthesis
2-Fluorophenylacetic AcidOne fluorine substituentExhibits different biological activity
3,4-Difluorophenylacetic AcidTwo fluorine substituents at different positionsMay show varied reactivity due to position change

The uniqueness of 2,4-Difluorophenylacetic acid lies in its specific fluorination pattern which influences its reactivity and biological properties compared to these similar compounds .

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

81228-09-3

Wikipedia

2,4-Difluorophenylacetic acid

Dates

Modify: 2023-08-15

Explore Compound Types